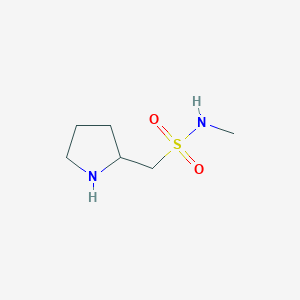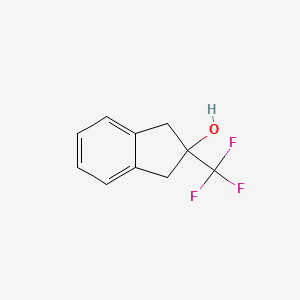
2-(Trifluoromethyl)-2-indanol
Vue d'ensemble
Description
2-(Trifluoromethyl)-2-indanol is a compound that combines the indole structure with a trifluoromethyl group. The indole structure is a common motif in many natural products and pharmaceuticals, known for its biological activity. The trifluoromethyl group, on the other hand, is known for enhancing the stability, lipophilicity, and metabolic properties of compounds. This combination makes this compound a compound of significant interest in various fields of research and industry .
Applications De Recherche Scientifique
2-(Trifluoromethyl)-2-indanol has a wide range of applications in scientific research:
Mécanisme D'action
While specific information on “2-(Trifluoromethyl)-2-indanol” is not available, it’s worth noting that trifluoromethyl groups in drugs can have significant impacts on their mechanism of action. For instance, Triflusal, a drug chemically related to acetylsalicylic acid (ASA), irreversibly inhibits cycloxygenase-1 (COX-1) in platelets .
Safety and Hazards
The safety and hazards of trifluoromethylated compounds can vary widely. For example, 2-(Trifluoromethyl)phenyl isothiocyanate is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .
Orientations Futures
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One common method is the metal-free oxidative trifluoromethylation of indoles using sodium trifluoromethanesulfinate (CF3SO2Na) under mild conditions . This method is advantageous due to its simplicity, cost-effectiveness, and low toxicity.
Industrial Production Methods: In an industrial setting, the synthesis of 2-(Trifluoromethyl)-2-indanol can be scaled up using continuous flow chemistry techniques. This approach allows for the efficient and environmentally friendly production of the compound by streamlining the synthesis process and minimizing waste .
Analyse Des Réactions Chimiques
Types of Reactions: 2-(Trifluoromethyl)-2-indanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different alcohols or hydrocarbons.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various alcohols .
Comparaison Avec Des Composés Similaires
- Trifluoromethane (H–CF3)
- 1,1,1-Trifluoroethane (H3C–CF3)
- Hexafluoroacetone (F3C–CO–CF3)
Comparison: 2-(Trifluoromethyl)-2-indanol is unique due to the combination of the indole structure and the trifluoromethyl group. This combination provides enhanced stability, lipophilicity, and bioactivity compared to other similar compounds. The presence of the indole structure also allows for more diverse biological interactions and applications .
Propriétés
IUPAC Name |
2-(trifluoromethyl)-1,3-dihydroinden-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3O/c11-10(12,13)9(14)5-7-3-1-2-4-8(7)6-9/h1-4,14H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKGOHENPQPGQRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2CC1(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


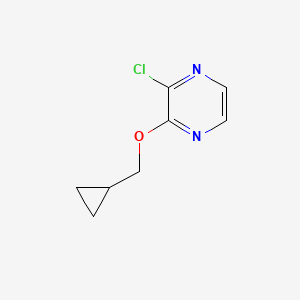
![4-[(4-Aminopiperidin-1-yl)methyl]benzoic acid](/img/structure/B1464479.png)
![N1-[2-(1H-pyrazol-1-yl)ethyl]benzene-1,2-diamine](/img/structure/B1464481.png)
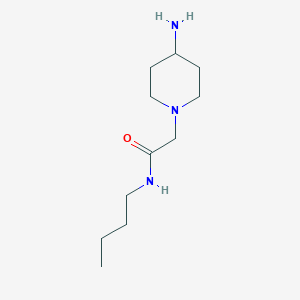
![1-{[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]methyl}cyclohexan-1-ol](/img/structure/B1464484.png)
![2-(Piperidine-2-carbonyl)-2-azabicyclo[2.2.1]heptane](/img/structure/B1464485.png)

![3-chloro-N-[(pyridin-2-yl)methyl]pyrazin-2-amine](/img/structure/B1464488.png)
![3-chloro-N-[(2-methoxyphenyl)methyl]pyrazin-2-amine](/img/structure/B1464490.png)
![[1-(3-methylbutyl)-1H-pyrazol-4-yl]methanamine](/img/structure/B1464492.png)
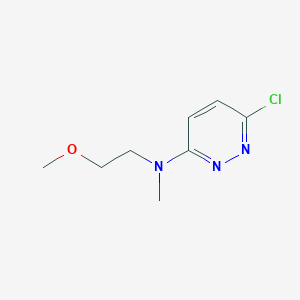
![2-[3-(aminomethyl)piperidin-1-yl]-N-(3-methoxypropyl)acetamide](/img/structure/B1464495.png)
